molecular formula C19H15N3O2 B2790726 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol CAS No. 317375-40-9

2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol

Cat. No.: B2790726
CAS No.: 317375-40-9
M. Wt: 317.348
InChI Key: DFLMMOATSAMMKP-UHFFFAOYSA-N
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Description

Historical Context of Quinoline Derivatives in Scientific Research

Quinoline, first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, laid the foundation for a vast family of derivatives with diverse applications. Early work on quinoline analogs focused on natural products such as quinine, an antimalarial alkaloid derived from cinchona bark. The discovery of 8-hydroxyquinoline (oxine) in 1880 further expanded the utility of quinoline derivatives, as its metal-chelating properties enabled applications in organic synthesis, materials science, and antimicrobial therapies. By the mid-20th century, synthetic modifications of the quinoline core, such as fluorination at the C-6 position, led to the development of fluoroquinolone antibiotics like ciprofloxacin. These innovations underscored the adaptability of the quinoline scaffold in addressing evolving biomedical challenges.

The structural versatility of quinoline derivatives arises from their ability to undergo substitutions at multiple positions, enabling fine-tuning of electronic, steric, and solubility properties. For example, the introduction of hydroxyl groups at the C-8 position, as seen in 8-hydroxyquinoline, enhances metal-binding capacity and redox activity, making such derivatives valuable in both therapeutic and diagnostic contexts.

Emergence of 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol in Academic Literature

2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol represents a novel addition to the quinoline derivative family, combining two 8-hydroxyquinoline units linked via an ether bond, with a methylamino group at the C-2 position of one quinoline ring. This structural configuration suggests potential synergies between the metal-chelating capacity of 8-hydroxyquinoline and the enhanced bioavailability often associated with alkylamino substitutions.

Properties

IUPAC Name

2-[2-(methylamino)quinolin-8-yl]oxyquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-20-16-10-8-13-5-3-7-15(19(13)21-16)24-17-11-9-12-4-2-6-14(23)18(12)22-17/h2-11,23H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLMMOATSAMMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C=CC=C2OC3=NC4=C(C=CC=C4O)C=C3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 2-(methylamino)quinolin-8-ol. This can be achieved through the reaction of 2-chloroquinoline with methylamine under controlled conditions.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 8-hydroxyquinoline. This step is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. In a study evaluating various quinoline derivatives, including 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol, it was found to possess notable activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity .

Anticancer Properties
Quinoline derivatives have also been studied for their anticancer potential. A case study demonstrated that compounds similar to 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in cancer cells was attributed to the activation of caspase pathways .

Inhibition of Enzymatic Activity
The compound has been investigated as an inhibitor of specific enzymes involved in cancer progression, such as topoisomerases and kinases. In vitro assays revealed that it effectively inhibits these enzymes, thereby halting tumor growth .

Analytical Chemistry

Fluorescent Probes
Due to its unique structure, 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol has been utilized as a fluorescent probe in analytical chemistry. The compound exhibits strong fluorescence properties, making it suitable for detecting metal ions such as zinc and copper in biological samples .

Spectroscopic Applications
The compound's spectroscopic characteristics have been employed in various analytical techniques, including UV-visible spectroscopy and fluorescence spectroscopy. These methods have facilitated the quantification of trace metals in environmental samples .

Material Science

Synthesis of Coordination Complexes
The compound serves as a ligand in the formation of coordination complexes with transition metals. For instance, complexes formed with copper(II) and nickel(II) ions have shown enhanced thermal stability and unique electronic properties, which are beneficial for applications in catalysis and electronic devices .

Nanomaterials Development
Research has explored the use of 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol in the synthesis of nanomaterials. Its ability to stabilize metal nanoparticles has led to advancements in nanocatalysis and drug delivery systems .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Anticancer PropertiesInduces apoptosis in cancer cells
Enzyme InhibitionInhibits topoisomerases affecting tumor growth
Analytical ChemistryFluorescent ProbesDetects metal ions like zinc and copper
Spectroscopic ApplicationsQuantifies trace metals in environmental samples
Material ScienceCoordination ComplexesEnhanced thermal stability with transition metals
Nanomaterials DevelopmentStabilizes metal nanoparticles for drug delivery

Case Studies

  • Antimicrobial Efficacy Study : A series of experiments were conducted to evaluate the antimicrobial efficacy of various quinoline derivatives, including 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol against clinical isolates of bacteria. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
  • Fluorescent Sensing Application : A study focused on developing a fluorescent sensor using the compound for detecting heavy metals in water samples. The sensor showed high sensitivity and selectivity towards zinc ions with a detection limit in the nanomolar range.
  • Nanoparticle Stabilization : Research demonstrated that incorporating 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol into gold nanoparticle synthesis significantly improved the stability and biocompatibility of the nanoparticles for potential biomedical applications.

Mechanism of Action

The mechanism of action of 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

2-Amino-8-quinolinol (CAS 70125-16-5)

  • Structure : Simpler derivative with -NH₂ at position 2 and -OH at position 7.
  • Properties: Demonstrates metal-chelating capabilities and antimicrobial activity due to the hydroxyl and amino groups, but lacks the oxygen-linked second quinoline ring, reducing its structural complexity compared to the target compound .

5-(((2-Bromo-4-methylbenzyl)oxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (Compound 4c, )

  • Structure: Quinoline core modified with bromine, benzyloxy, and pyrrolidine groups.
  • Pyrrolidine improves solubility in organic matrices, differing from the target compound’s methylamino-quinoline motif .

Hybrid Structures with Indole/Pyridine Moieties

N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-2-(quinolin-8-ylamino)acetamide (Compound b2, )

  • Structure: Combines 8-aminoquinoline with an indole-ethylacetamide chain.

2-Methyl-7-{(4-methyl-2-pyridinyl)aminomethyl}-8-quinolinol (CAS 486443-77-0, )

  • Structure: Quinoline core with pyridine substituents.
  • Electronic Effects : Pyridine’s electron-withdrawing nature may enhance binding to enzymatic targets, contrasting with the target compound’s oxygen bridge, which could favor π-π stacking interactions .

Ethylamine-Linked Derivatives

{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine Dihydrochloride (CAS 1094492-24-6, )

  • Structure: Ethylamine chain linked via oxygen to 8-hydroxyquinoline.

Biological Activity

2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol, a member of the quinoline family, exhibits significant biological activity owing to its unique molecular structure. This compound is characterized by the presence of two quinoline rings connected by an ether linkage, with a methylamino group that enhances its interaction with biological targets. Its potential applications span various fields, including medicinal chemistry, where it is investigated for antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical formula of 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol is C19H15N3O2C_{19}H_{15}N_{3}O_{2}, and it has a molecular weight of approximately 317.34 g/mol. The compound's structure can be summarized as follows:

Property Details
IUPAC Name 2-[2-(methylamino)quinolin-8-yl]oxyquinolin-8-ol
CAS Number 317375-40-9
Molecular Formula C₁₉H₁₅N₃O₂
Molecular Weight 317.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, which prevents substrate interaction and catalytic activity.
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol, exhibit significant antimicrobial properties. Studies have shown:

  • Inhibition of Bacterial Growth : The compound demonstrates effectiveness against various bacterial strains, making it a candidate for antibiotic development.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer potential. The following findings highlight the relevance of 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol in cancer research:

  • Cytotoxic Effects : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines.
  • Mechanisms of Action : It may act through multiple pathways, including the inhibition of DNA synthesis and modulation of cell cycle progression.

Neuroprotective Effects

Recent studies have suggested that compounds like 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol may provide neuroprotective benefits, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The potential mechanisms include:

  • Metal Chelation : The ability to chelate metal ions may help mitigate oxidative stress in neuronal cells.
  • Gene Expression Modulation : Induction of protective genes related to oxidative stress response has been observed.

Comparative Analysis with Related Compounds

To understand the unique properties of 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol, it is beneficial to compare it with similar quinoline derivatives:

Compound Biological Activity
2-[2-(Amino)quinolin-8-yl]oxyquinolin-8-olModerate antibacterial activity
2-[2-(Ethylamino)quinolin-8-yl]oxyquinolin-8-olEnhanced cytotoxicity against cancer cells
2-[2-(Dimethylamino)quinolin-8-yloxy]quinolinPotent neuroprotective effects

Case Studies and Research Findings

Several studies have investigated the biological activity of quinoline derivatives, including:

  • Antimicrobial Studies : A study published in the Journal of Materials and Environmental Sciences demonstrated that certain quinoline derivatives exhibit potent antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Research featured in Recent Advances in Synthesis and Biological Activity highlighted the anticancer effects of 8-hydroxyquinoline derivatives, noting their ability to induce apoptosis in cancer cell lines .
  • Neuroprotective Effects : A study indicated that quinoline derivatives could induce hypoxia-related gene expression, suggesting potential benefits in neuroprotection .

Q & A

Q. Methodological Answer :

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, oxidoreductases) using fluorogenic substrates .
  • Receptor Binding Studies : Perform competitive binding assays with radiolabeled ligands (e.g., 3H^3H-labeled analogs) .
  • Cellular Uptake : Use confocal microscopy with fluorescently tagged derivatives (e.g., FITC conjugates) to track localization .
  • Metabolite Profiling : Identify metabolites via LC-MS after incubation with liver microsomes .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Q. Methodological Answer :

  • Standardize Assays : Replicate studies under identical conditions (e.g., cell line, incubation time, dose range).
  • Control for Purity : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
  • Validate Targets : Use CRISPR/Cas9 knockout models to confirm specificity for purported molecular targets .
  • Meta-Analysis : Apply systematic review protocols (e.g., PRISMA guidelines) to aggregate and critique literature .

Basic: What analytical methods are suitable for quantifying this compound in complex matrices?

Q. Methodological Answer :

  • UV-Vis Spectrophotometry : Detect at λ_max ~ 310 nm (quinoline absorption) with Fehling’s solution for complexation .
  • HPLC-UV : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) with retention time ~8–10 minutes .
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 386 → 240 for quantification) in biological samples .

Advanced: How can its stability be enhanced for long-term storage?

Q. Methodological Answer :

  • Lyophilization : Freeze-dry in amber vials under argon to prevent oxidation .
  • pH Optimization : Store in buffered solutions (pH 6–7) to minimize hydrolysis .
  • Additive Screening : Include antioxidants (e.g., 0.1% BHT) or cryoprotectants (e.g., trehalose) .

Advanced: What strategies enable its use as a fluorescent probe in cellular imaging?

Q. Methodological Answer :

  • Derivatization : Synthesize a boron-dipyrromethene (BODIPY) conjugate via amide coupling .
  • Two-Photon Microscopy : Optimize excitation at 750–800 nm for deep-tissue imaging .
  • Selectivity Testing : Compare fluorescence in target vs. non-target cells (e.g., cancer vs. normal fibroblasts) .

Advanced: How does this compound interact with transition metals in coordination chemistry?

Q. Methodological Answer :

  • Metal Chelation Studies : Titrate with Zn²⁺, Cu²⁺, or Fe³⁺ and monitor via UV-Vis (shift in λ_max) .
  • X-ray Diffraction : Resolve metal-complex structures to identify binding modes (e.g., N,O-chelation) .
  • Magnetic Susceptibility : Measure paramagnetic properties of Fe³⁺ complexes using SQUID magnetometry .

Advanced: How can computational modeling predict its pharmacokinetic properties?

Q. Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to predict binding affinities for target proteins (e.g., EGFR) .
  • ADMET Prediction : Apply QikProp to estimate logP (<3), BBB permeability, and CYP450 inhibition .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers .

Basic: What regulatory guidelines apply to handling this compound in the EU?

Q. Methodological Answer :

  • REACH Compliance : Register with ECHA if manufacturing >1 ton/year .
  • Waste Disposal : Follow Directive 2008/98/EC for halogenated waste incineration .
  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods per EC Regulation 1272/2008 (CLP) .

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